{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine is an organic compound with a complex structure that includes both amine and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine typically involves the reaction of 2-methoxyethanol with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Wissenschaftliche Forschungsanwendungen
{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It is involved in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of {2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyethylamine: A simpler compound with similar functional groups.
2-(2-Methoxyethoxy)ethanamine: Another related compound with additional ether linkages
Uniqueness
{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of amine and ether groups provides versatility in both synthetic and industrial processes .
Eigenschaften
Molekularformel |
C7H18N2O |
---|---|
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
N'-(2-methoxyethyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C7H18N2O/c1-8-4-5-9(2)6-7-10-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
YLYKWCBMDLKEJG-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN(C)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.